molecular formula C9H11ClN2 B14859151 5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B14859151
M. Wt: 182.65 g/mol
InChI Key: APYSOYSSFHBIOI-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

5-chloro-7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H11ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h5,11H,2-4H2,1H3

InChI Key

APYSOYSSFHBIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2)C(=N1)Cl

Origin of Product

United States

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